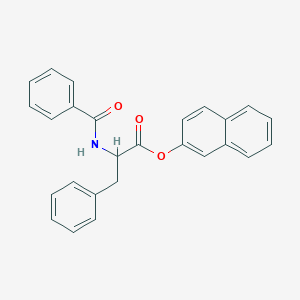
AC-Met-amc
概要
説明
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of AC-Met-amc typically involves the coupling of acetyl-methionine with 7-amino-4-methylcoumarin. This process can be achieved through various methods, including the use of N-hydroxysuccinimide esters of protected amino acids. The reaction conditions often involve the formation of a selenocarboxylate intermediate, followed by non-nucleophilic amidation with an azide .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves stringent control of reaction conditions to ensure high yield and purity. The use of automated synthesizers and purification systems, such as high-performance liquid chromatography, is common in industrial settings to achieve consistent quality .
化学反応の分析
Types of Reactions
AC-Met-amc undergoes several types of chemical reactions, including:
Hydrolysis: Catalyzed by acylpeptide hydrolase, resulting in the release of methionine and 7-amino-4-methylcoumarin.
Oxidation: Methionine residues can be oxidized to methionine sulfoxide under oxidative conditions.
Common Reagents and Conditions
Hydrolysis: Typically performed in a buffer solution at physiological pH, with the enzyme acylpeptide hydrolase as the catalyst.
Oxidation: Performed using oxidizing agents such as hydrogen peroxide or peracids.
Major Products Formed
Hydrolysis: Methionine and 7-amino-4-methylcoumarin.
Oxidation: Methionine sulfoxide and 7-amino-4-methylcoumarin.
科学的研究の応用
AC-Met-amc is widely used in scientific research due to its fluorogenic properties. Some of its applications include:
Biochemical Assays: Used as a substrate to measure the activity of acylpeptide hydrolase and other proteases.
Enzyme Kinetics: Helps in studying the kinetics of enzyme-catalyzed reactions by providing a measurable fluorescent signal.
Drug Discovery: Utilized in high-throughput screening assays to identify potential inhibitors of acylpeptide hydrolase.
Medical Research: Investigated for its role in understanding diseases related to protein metabolism and oxidative stress.
作用機序
AC-Met-amc exerts its effects through its interaction with acylpeptide hydrolase. The enzyme catalyzes the hydrolysis of the compound, releasing methionine and 7-amino-4-methylcoumarin. The latter emits fluorescence, which can be measured to determine enzyme activity. This mechanism is crucial for studying the enzyme’s role in protein metabolism and its potential as a therapeutic target .
類似化合物との比較
Similar Compounds
Acetyl-alanine-7-amido-4-methylcoumarin: Another fluorogenic substrate used in similar biochemical assays.
Acetyl-leucine-7-amido-4-methylcoumarin: Used to study different proteases.
Uniqueness
AC-Met-amc is unique due to its specific interaction with acylpeptide hydrolase and its high sensitivity in detecting enzyme activity. Its methionine residue also allows for studies involving oxidative stress and related metabolic pathways .
特性
IUPAC Name |
(2S)-2-acetamido-N-(4-methyl-2-oxochromen-7-yl)-4-methylsulfanylbutanamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H20N2O4S/c1-10-8-16(21)23-15-9-12(4-5-13(10)15)19-17(22)14(6-7-24-3)18-11(2)20/h4-5,8-9,14H,6-7H2,1-3H3,(H,18,20)(H,19,22)/t14-/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LCRSOUHHRUJURD-AWEZNQCLSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=O)OC2=C1C=CC(=C2)NC(=O)C(CCSC)NC(=O)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=CC(=O)OC2=C1C=CC(=C2)NC(=O)[C@H](CCSC)NC(=O)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H20N2O4S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
348.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
















